molecular formula C30H28N2O8S B11687043 N,N'-(sulfonyldibenzene-4,1-diyl)bis(3,4-dimethoxybenzamide)

N,N'-(sulfonyldibenzene-4,1-diyl)bis(3,4-dimethoxybenzamide)

Cat. No.: B11687043
M. Wt: 576.6 g/mol
InChI Key: PUWLQDUEAZDIPZ-UHFFFAOYSA-N
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Description

N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and benzamido functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-Dimethoxybenzoic Acid: This can be achieved through the oxidation of veratraldehyde using an oxidizing agent such as potassium permanganate.

    Formation of 3,4-Dimethoxybenzamide: The 3,4-dimethoxybenzoic acid is then converted to 3,4-dimethoxybenzamide through an amide formation reaction using reagents like thionyl chloride and ammonia.

    Synthesis of 4-(3,4-Dimethoxybenzamido)benzenesulfonyl Chloride: This intermediate is prepared by reacting 3,4-dimethoxybenzamide with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Final Coupling Reaction: The final step involves coupling the intermediate with 4-aminophenyl-3,4-dimethoxybenzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and benzamido groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-3,4-dimethoxybenzamide: Shares the dimethoxybenzamide core but differs in the substituents attached to the nitrogen atom.

    3,4-Dimethoxybenzamide: A simpler compound with only the dimethoxybenzamide structure.

    N-(3,4-Dimethoxybenzoyl)-N-(4-(2-(dimethylamino)ethoxy)benzyl)-3,4-dimethoxybenzamide: A more complex derivative with additional functional groups.

Uniqueness

N-{4-[4-(3,4-DIMETHOXYBENZAMIDO)BENZENESULFONYL]PHENYL}-3,4-DIMETHOXYBENZAMIDE is unique due to its combination of methoxy, benzamido, and sulfonyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research applications.

Properties

Molecular Formula

C30H28N2O8S

Molecular Weight

576.6 g/mol

IUPAC Name

N-[4-[4-[(3,4-dimethoxybenzoyl)amino]phenyl]sulfonylphenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C30H28N2O8S/c1-37-25-15-5-19(17-27(25)39-3)29(33)31-21-7-11-23(12-8-21)41(35,36)24-13-9-22(10-14-24)32-30(34)20-6-16-26(38-2)28(18-20)40-4/h5-18H,1-4H3,(H,31,33)(H,32,34)

InChI Key

PUWLQDUEAZDIPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

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